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This guide provides an objective comparison of the safety profiles of RPE65 gene therapies,
focusing on the approved therapy voretigene neparvovec (Luxturna®) and data from its pivotal
clinical trials and post-marketing surveillance. The information is intended to support research,
clinical development, and post-market safety monitoring in the field of ocular gene therapy.

Introduction to RPE65 Gene Therapy

Inherited retinal dystrophies (IRDs) caused by biallelic mutations in the RPEG65 gene lead to
progressive vision loss and often result in blindness.[1] Gene augmentation therapy aims to
deliver a functional copy of the RPE65 gene to retinal pigment epithelium (RPE) cells, thereby
restoring the visual cycle and improving visual function.[2] The primary delivery method
involves a subretinal injection of a non-replicating adeno-associated virus (AAV) vector,
typically AAV2, carrying the human RPEG65 cDNA.[2][3][4] Voretigene neparvovec-rzyl
(Luxturna®) is the first and only FDA-approved gene therapy for this condition.[1][5]

Comparative Analysis of Adverse Events

The safety profile of RPE65 gene therapy is primarily defined by adverse events (AES)
observed in clinical trials and real-world use of voretigene neparvovec. Most AEs are related to
the subretinal injection procedure rather than the vector or transgene itself.[6][7][8]

Table 1: Summary of Ocular Adverse Events in Voretigene Neparvovec Studies
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Adverse Event
Category

Specific Event

Incidence Rate (%)

Marketing

(Pivotal Trials)

Observations

Conjunctival Mild to moderate,
Common (=10%) ] 22%[1][7] )
Hyperemia transient.
Cataract Associated with
(development or 20%[1][7] vitrectomy procedure.
progression) [9]
Increased Intraocular Generally transient
15%[1][7]
Pressure and manageable.[1][9]
) A known risk of the
Retinal Tear 10%[7]

surgical procedure.[9]

Dellen (corneal

Less Common (<10%) o =>5%][9]
thinning)
A potential
Macular Hole =>5%][9] complication of the
subretinal injection.[9]
Subretinal Considered related to
. N 25%[9][10]
Deposits/Precipitate the product.[10][11]
Eye Inflammation Generally
(e.g., vitritis, anterior >5%][9][12] manageable with
chamber cells) corticosteroids.[13]
Eye Irritation & Pain =>5%][9]
Maculopathy
(wrinkling of macula >5%[9]
surface)
Retinal Rare in trials Chorioretinal atrophy

Thinning/Atrophy

is a key post-
marketing finding,
reported in 13-50% of

treated eyes, often
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near the injection site.
[1] The PERCEIVE
study reported it as
the most frequent
TEAE (12.6%).[14][15]

o Canleadto a
) Foveal Thinning / o
Serious (<2%) Dehi ~1-2%[1][11] permanent decline in
ehiscence
visual acuity.[9][11]

Arare but serious risk
Endophthalmitis ~1-2%[1][11] of any intraocular
surgery.[9][16]

Retinal Hemorrhage ~1-2%][1]

Data compiled from Phase 1/3 trials and post-marketing studies of voretigene neparvovec.[1][7]
[O1[11][14]

Systemic Safety Profile Across all clinical trials and post-marketing data for voretigene
neparvovec, no systemic toxicity or deleterious immune responses have been identified.[1][11]
[17] The adeno-associated virus (AAV) vector, particularly at the low doses used for ocular
administration, has a favorable systemic safety profile compared to high-dose systemic AAV
therapies where toxicities like hepatotoxicity have been observed.[18][19][20]

Methodologies for Safety Assessment

The safety of RPE65 gene therapy is rigorously evaluated through a multi-step process, from
patient selection through long-term follow-up.

Experimental Protocol: Clinical Trial Safety Monitoring
» Patient Screening & Eligibility:
o Genetic Confirmation: Diagnosis of biallelic RPE65 mutations is mandatory.

o Retinal Viability: Patients must have sufficient viable retinal cells, as assessed by imaging
techniques like optical coherence tomography (OCT), to benefit from the therapy.[2]
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o Visual Function: Baseline visual acuity and functional vision (e.g., Multi-Luminance
Mobility Test - MLMT) are established.[17]

e Surgical Procedure & Administration:

o Vector: AAV2 vector carrying the human RPE65 cDNA (e.g., voretigene neparvovec at 1.5
x 101 vector genomes).[17]

o Procedure: The therapy is delivered via subretinal injection following a standard pars plana
vitrectomy.[13]

o Immunosuppression: Perioperative systemic corticosteroids are typically administered to
mitigate potential inflammation related to the surgery and the vector.[13][16]

e Post-Administration Monitoring:

o Ophthalmic Examinations: Regular and comprehensive eye exams are conducted to
monitor for AEs. This includes visual acuity testing, intraocular pressure measurement, slit-
lamp biomicroscopy, and dilated fundus examination.

o Retinal Imaging: Techniques such as OCT and fundus photography are used to assess
retinal structure, detect abnormalities like retinal thinning or atrophy, and monitor the bleb
site.[13]

o Systemic Monitoring: Blood tests and physical examinations are performed to monitor for
any systemic AEs or immune responses, although these have not been a significant
concern with ocular delivery.[1]

Visualizations of Key Processes and Concepts

I/ Procedure-Related Cataract [label="Cataract"]; IOP [label="Increased IOP"]; Tear
[label="Retinal Tear / Detachment"]; MacHole [label="Macular Hole"]; Endoph
[label="Endophthalmitis"]; Procedure -> Cataract; Procedure -> IOP; Procedure -> Tear,
Procedure -> MacHole; Procedure -> Endoph;

// Product-Related Deposits [label="Subretinal Deposits"]; Atrophy [label="Chorioretinal
Atrophy\n(Long-term)"]; Product -> Deposits; Product -> Atrophy;
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/I Immune-Related Inflammation [label="Ocular Inflammation\n(Generally Mild & Transient)"];
Systemic [label="Systemic Immune Response\n(Not Observed)"]; Immune -> Inflammation;
Immune -> Systemic;

{rank=same; Procedure; Product; Immune;} } } Caption: Classification of Adverse Events in
RPEG65 Gene Therapy.

Discussion and Conclusion

The available data, primarily from studies of voretigene neparvovec, indicate a generally
favorable safety profile for RPE65 gene therapy.[3][4] The majority of adverse events are mild
to moderate, transient, and directly related to the vitrectomy and subretinal injection procedure.

[1]8]

However, long-term follow-up and real-world evidence have identified chorioretinal atrophy as a
significant post-marketing safety concern.[1][14] While central visual acuity is often preserved
despite these atrophic changes, this finding underscores the critical need for continued long-
term monitoring of all patients receiving gene therapy.[1] Registries and real-world studies like
PERCEIVE are invaluable for capturing these late-onset events and understanding the safety
profile in a broader patient population.[8][14]

For drug development professionals, these findings highlight the importance of refining surgical
techniques to minimize procedure-related complications and designing robust long-term follow-
up protocols to identify and manage potential late-onset adverse events.[13] As of now, no
systemic safety issues have been linked to ocular AAV2-mediated RPEG5 gene therapy.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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¢ To cite this document: BenchChem. [A Comparative Guide to the Safety Profiles of RPE65
Gene Therapies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607558#cross-study-comparison-of-safety-profiles-
of-rpe65-gene-therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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